molecular formula C18H21N5O B11001430 N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B11001430
M. Wt: 323.4 g/mol
InChI Key: QNHHGIRTFWERFT-UHFFFAOYSA-N
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Description

N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, fused with a cyclopentapyrazole ring system. The presence of multiple functional groups makes it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the construction of the cyclopentapyrazole ring. Key steps include:

    Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Cyclopentapyrazole Ring Construction: The cyclopentapyrazole ring is formed by cyclization reactions involving hydrazine derivatives and cyclopentanone or its equivalents.

    Final Coupling: The final step involves coupling the benzimidazole and cyclopentapyrazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized for higher yields and purity. This involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Purification Techniques: Using crystallization, chromatography, or recrystallization to obtain the pure compound.

    Automation and Scaling: Employing automated reactors and scaling up the reactions to kilogram quantities while maintaining consistency and quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole and pyrazole rings.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC for amide bond formation.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their unique properties and applications.

Scientific Research Applications

N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself or substituted benzimidazoles, which share the benzimidazole core.

    Pyrazole Derivatives: Compounds such as pyrazole and its substituted derivatives, which share the pyrazole ring system.

    Cyclopentane Derivatives: Compounds containing the cyclopentane ring, which may exhibit similar chemical properties.

Uniqueness: N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its combination of the benzimidazole and cyclopentapyrazole rings, providing a distinct structural framework that can be exploited for various applications. Its multiple functional groups allow for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H21N5O/c1-10(2)17-20-14-9-11(7-8-15(14)23(17)3)19-18(24)16-12-5-4-6-13(12)21-22-16/h7-10H,4-6H2,1-3H3,(H,19,24)(H,21,22)

InChI Key

QNHHGIRTFWERFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1C)C=CC(=C2)NC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

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